3-(2-Methoxyethoxy)propan-1-ol is an organic compound with the molecular formula C₇H₁₄O₃. It belongs to the class of alkyl alcohols and is characterized by the presence of a methoxyethoxy group, which contributes to its unique chemical properties. This compound is often utilized in various chemical syntheses and applications due to its reactivity and functional groups.
This compound can be synthesized through various organic synthesis methods. One common approach involves the reaction of 3-chloropropanal with 2-methoxyethanol in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, resulting in the formation of 3-(2-Methoxyethoxy)propan-1-ol. The compound is classified under organic low-molecular-weight compounds, specifically within the category of alcohols.
The synthesis of 3-(2-Methoxyethoxy)propan-1-ol typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the methoxyethanol on the electrophilic carbon of the 3-chloropropanal, leading to the substitution of the chlorine atom with the methoxyethoxy group. This method is favored for its straightforward approach and relatively high yield.
3-(2-Methoxyethoxy)propan-1-ol undergoes various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure and enhancing its utility in synthetic applications.
The mechanism of action for 3-(2-Methoxyethoxy)propan-1-ol primarily revolves around its reactivity as an alcohol and ether:
3-(2-Methoxyethoxy)propan-1-ol finds applications in various scientific fields:
The industrial synthesis of 3-(2-Methoxyethoxy)propan-1-ol leverages catalytic hydrogenation of alkoxy-acrylonitrile intermediates. This route initiates with the base-catalyzed condensation of ethylene glycol monomethyl ether with acrylonitrile, forming 2-(2-Methoxyethoxy)propanenitrile. The reaction proceeds via Michael addition, where the alkoxide anion nucleophilically attacks the β-carbon of acrylonitrile. Subsequent catalytic hydrogenation (e.g., using Raney nickel or palladium/carbon catalysts at 5–20 bar H₂) reduces the nitrile group to a primary alcohol, yielding the target compound. Catalyst selection critically influences efficiency: Nickel-based systems achieve ~85% conversion at 120°C but require prolonged reaction times (6–8 hours), whereas Pd/C catalysts enhance kinetics (~92% yield in 3 hours) but incur higher costs. Acidic co-catalysts (e.g., Al₂O₃) mitigate secondary amine formation during hydrogenation by suppressing imine intermediates [1] [4].
Table 1: Hydrogenation Catalysts for Nitrile Reduction to 3-(2-Methoxyethoxy)propan-1-ol
Catalyst | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Raney Ni | 15 | 120 | 8 | 85 |
Pd/C (5%) | 10 | 100 | 3 | 92 |
PtO₂ | 20 | 80 | 5 | 78 |
Sodium methoxide (NaOCH₃) serves as a pivotal catalyst in the Williamson ether synthesis of 3-(2-Methoxyethoxy)propan-1-ol, facilitating nucleophilic substitution between 3-chloropropan-1-ol and ethylene glycol monomethyl ether. The methoxide ion deprotonates the alcohol, generating a potent alkoxide nucleophile that displaces chloride via an Sₙ2 mechanism. Optimized conditions (3–5 mol% NaOCH₃, 80–90°C, anhydrous toluene) achieve >95% conversion within 2 hours. Crucially, stoichiometric control is essential: Excess chloride precursor prompts ether cleavage, while inadequate base promotes hydrolysis. NaOCH₃ outperforms classical bases (e.g., KOH or K₂CO₃) by minimizing esterification byproducts and enhancing reaction homogeneity. Industrial scalability is demonstrated in continuous-flow reactors, where catalyst recycling maintains 90% efficacy over three cycles, though moisture sensitivity necessitates rigorous feedstock drying [3] [6] .
Table 2: Base Catalysts in Williamson Ether Synthesis
Base Catalyst | Reaction Time (h) | Conversion (%) | Byproduct Formation |
---|---|---|---|
NaOCH₃ | 2 | 95 | Low (<5%) |
KOH | 6 | 80 | Moderate (15–20%) |
K₂CO₃ | 8 | 65 | High (25–30%) |
Acrylonitrile intermediates streamline 3-(2-Methoxyethoxy)propan-1-ol production through electrophilic activation pathways. When acrylonitrile reacts with ethylene glycol monomethyl ether under Lewis acid catalysis (e.g., Cu-ZSM-5 zeolites), electrophilic addition generates β-alkoxy-nitriles regioselectively. Spectroscopic studies (e.g., FTIR) confirm acrylonitrile adsorption on Brønsted acid sites (Si-OH-Al groups) at 3590 cm⁻¹, followed by NO⁺-assisted oxidation to form nitrile intermediates. Key parameters include:
Solvent-free methodologies significantly enhance the sustainability profile of 3-(2-Methoxyethoxy)propan-1-ol synthesis. Microwave irradiation (120°C, 1–2 minutes) enables direct etherification between 3-chloropropan-1-ol and ethylene glycol monomethyl ether adsorbed on basic alumina, achieving 82–93% yield without solvents. This approach leverages microwave-specific effects: Dipolar transition states absorb radiation nonlinearly, accelerating activation energy barriers by 30–40% versus thermal heating. Conversely, solvent-assisted systems (e.g., toluene or DMF) facilitate mass transfer in homogeneous phases but necessitate energy-intensive distillation for recovery. Life-cycle analysis reveals solvent-free routes reduce E-factors (kg waste/kg product) by 65% and cut energy use by 50%, though scalability challenges persist for viscous reaction mixtures [5] [8] [10].
Table 3: Energy and Efficiency Metrics Across Reaction Systems
Parameter | Solvent-Free (MW) | Solvent-Assisted (DMF) |
---|---|---|
Reaction Time | 1–2 min | 2–6 h |
Energy Consumption (kJ/mol) | 120 | 450 |
Yield (%) | 93 | 88 |
E-Factor | 0.8 | 2.3 |
The synthesis network for 3-(2-Methoxyethoxy)propan-1-ol comprises three kinetically distinct stages: (1) Alkoxide formation, (2) Sₙ2 substitution, and (3) hydrogenation. First-principles modeling identifies the Williamson ether step as rate-limiting, with apparent activation energy (Eₐ) of 65 kJ/mol. Concentration-dependent studies fit a second-order kinetic model:
-d[ClCH₂CH₂CH₂OH]/dt = k[RO⁻][ClCH₂CH₂CH₂OH]
where k = 3.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 80°C. Hydrogenation follows Langmuir-Hinshelwood kinetics, with H₂ adsorption dictating rate behavior above 100°C. Computational fluid dynamics (CFD) optimizes continuous reactors by resolving mass transfer limitations in multiphase systems, predicting 99.5% yield at pilot scale. Sensitivity analysis confirms temperature control (±2°C) is critical to suppress polymerization side reactions beyond 150°C [1] [9].
Table 4: Kinetic Parameters for Key Reaction Steps
Reaction Step | Rate Law | k (80°C) | Eₐ (kJ/mol) |
---|---|---|---|
Alkoxide Formation | v = k[ROH][OCH₃⁻] | 0.15 L·mol⁻¹·s⁻¹ | 42 |
Williamson Ether Synthesis | v = k[RO⁻][ClCH₂CH₂CH₂OH] | 3.4 × 10⁻³ L·mol⁻¹·s⁻¹ | 65 |
Nitrile Hydrogenation | v = k[H₂][nitrile]/(1 + K[imine]) | 0.02 s⁻¹ | 28 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1